Cas no 1804725-32-3 (6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid)

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid is a versatile heterocyclic compound featuring a reactive bromomethyl group and a difluoromethyl substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carboxylic acid functionalities enhances its utility in derivatization and conjugation reactions. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target molecules, while the bromomethyl moiety allows for selective alkylation or cross-coupling reactions. This compound is particularly useful in the development of fluorinated pyridine-based scaffolds, which are increasingly important in medicinal chemistry due to their enhanced binding affinity and physicochemical properties. Its structural features make it a promising building block for drug discovery and fine chemical applications.
6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid structure
1804725-32-3 structure
Product Name:6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid
CAS No:1804725-32-3
MF:C8H7BrF2N2O2
MW:281.054188013077
CID:4810360
Update Time:2025-10-31

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H7BrF2N2O2/c9-2-3-1-4(12)13-6(8(14)15)5(3)7(10)11/h1,7H,2H2,(H2,12,13)(H,14,15)
    • InChI Key: GMWBRPVNSZTDNN-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(N)N=C(C(=O)O)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.2

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029064105-1g
6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid
1804725-32-3 97%
1g
$1,579.40 2022-04-01

Additional information on 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid

Introduction to 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid (CAS No. 1804725-32-3) and Its Emerging Applications in Chemical Biology

6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid, identified by the CAS number 1804725-32-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the pyridine class of molecules, which are widely recognized for their diverse pharmacological properties and roles in biological systems. The presence of multiple functional groups, including an amino group, a bromomethyl substituent, and a difluoromethyl moiety, makes this compound a versatile intermediate for synthesizing novel bioactive molecules.

The amino group at the 6-position of the pyridine ring provides a nucleophilic site for further chemical modifications, enabling the construction of more elaborate molecular architectures. This feature is particularly valuable in medicinal chemistry, where such groups are often used to introduce pharmacophores or to facilitate coupling reactions with other biomolecules. The bromomethyl group at the 4-position adds an additional layer of reactivity, allowing for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing carbon-carbon bonds in drug candidates.

The difluoromethyl group at the 3-position is a key structural element that has been extensively studied for its impact on metabolic stability, lipophilicity, and binding affinity. Difluorinated compounds are known to exhibit improved pharmacokinetic profiles due to their ability to enhance binding interactions with biological targets. This modification has been successfully employed in various drug classes, including antiviral and anticancer agents, where it contributes to increased potency and reduced susceptibility to degradation.

Recent advancements in synthetic methodologies have further enhanced the utility of 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid. For instance, modern catalytic systems have enabled more efficient and selective transformations of this compound, reducing side reactions and improving yields. These improvements are particularly important in industrial-scale drug production, where cost-effectiveness and reproducibility are critical.

In the realm of medicinal chemistry, this compound has been explored as a precursor for developing small-molecule inhibitors targeting various disease-related pathways. One notable area of research is its application in creating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The combination of an amino group, a bromomethyl moiety, and a difluoromethyl substituent allows for precise tuning of the molecule’s properties to optimize binding affinity and selectivity against specific kinases.

Another emerging application lies in the synthesis of protease inhibitors. Proteases play a pivotal role in numerous biological processes, making them attractive targets for therapeutic intervention. The structural features of 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid make it an excellent scaffold for designing molecules that can interact with these enzymes. For example, modifications at the 6-position can introduce hydrogen bonding interactions with key residues in the protease active site, while the bromomethyl group can be used to form covalent bonds with catalytic residues.

The impact of fluorine atoms on molecular properties cannot be overstated. In 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid, the two fluorine atoms contribute to increased metabolic stability by resisting hydrolysis under physiological conditions. Additionally, they enhance lipophilicity, which can improve oral bioavailability and tissue penetration. These effects have been observed in various clinical candidates where difluorinated moieties have been incorporated into drug molecules.

Recent studies have also highlighted the potential of this compound in materials science applications beyond pharmaceuticals. For instance, its structural motifs have been explored in the design of organic electronic materials due to their ability to form stable conjugated systems. These systems exhibit desirable electronic properties such as high charge carrier mobility and thermal stability, making them suitable for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advances in flow chemistry have allowed for more efficient production processes, reducing reaction times and improving scalability. These methodologies align with green chemistry principles by minimizing waste generation and energy consumption.

In conclusion,6-Amino-4-(bromomethyl)-3-(difluoromethyl)pyridine-2-carboxylic acid (CAS No. 1804725-32-3) is a multifunctional compound with broad applications in chemical biology and drug discovery. Its unique structural features enable its use as a versatile building block for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new synthetic strategies and applications,this compound is poised to play an increasingly important role in both academic research and industrial development.

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